molecular formula C15H21N3O5 B5235581 N-(2-ethylhexyl)-3,5-dinitrobenzamide CAS No. 5362-36-7

N-(2-ethylhexyl)-3,5-dinitrobenzamide

Cat. No.: B5235581
CAS No.: 5362-36-7
M. Wt: 323.34 g/mol
InChI Key: PABDTGWENZPKAZ-UHFFFAOYSA-N
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Description

N-(2-ethylhexyl)-3,5-dinitrobenzamide: is an organic compound characterized by the presence of a benzamide group substituted with two nitro groups at the 3 and 5 positions and an ethylhexyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylhexyl)-3,5-dinitrobenzamide typically involves the nitration of a benzamide precursor followed by the introduction of the ethylhexyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the 3 and 5 positions. The subsequent alkylation step involves the reaction of the nitrated benzamide with 2-ethylhexylamine under reflux conditions, often in the presence of a suitable solvent such as toluene or ethanol.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions: N-(2-ethylhexyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted positions, where nucleophiles such as amines or thiols can replace the nitro groups.

    Oxidation: The ethylhexyl group can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

    Reduction: Formation of N-(2-ethylhexyl)-3,5-diaminobenzamide.

    Substitution: Formation of N-(2-ethylhexyl)-3,5-diaminobenzamide derivatives.

    Oxidation: Formation of carboxylic acid derivatives of the ethylhexyl group.

Scientific Research Applications

Chemistry: N-(2-ethylhexyl)-3,5-dinitrobenzamide is used as a precursor in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals

Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to undergo specific chemical reactions makes it useful in labeling and tracking biological molecules.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting specific biochemical pathways. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or antimicrobial properties.

Industry: this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other industrial applications.

Mechanism of Action

The mechanism of action of N-(2-ethylhexyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The ethylhexyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The compound may also inhibit specific enzymes or signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

    N-(2-ethylhexyl)-3,5-diaminobenzamide: A reduced derivative with amino groups instead of nitro groups.

    N-(2-ethylhexyl)-3,5-dichlorobenzamide: A derivative with chlorine substituents instead of nitro groups.

    N-(2-ethylhexyl)-3,5-dimethoxybenzamide: A derivative with methoxy groups instead of nitro groups.

Uniqueness: N-(2-ethylhexyl)-3,5-dinitrobenzamide is unique due to the presence of both nitro groups and an ethylhexyl group, which confer distinct chemical and physical properties. The nitro groups provide sites for redox reactions and nucleophilic substitutions, while the ethylhexyl group enhances lipophilicity and membrane permeability. This combination of features makes the compound versatile for various applications in research and industry.

Properties

IUPAC Name

N-(2-ethylhexyl)-3,5-dinitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O5/c1-3-5-6-11(4-2)10-16-15(19)12-7-13(17(20)21)9-14(8-12)18(22)23/h7-9,11H,3-6,10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABDTGWENZPKAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383067
Record name N-(2-ETHYLHEXYL)-3,5-DINITRO-BENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5362-36-7
Record name N-(2-ETHYLHEXYL)-3,5-DINITRO-BENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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